molecular formula C9H11ClN2O B8606414 6-chloro-2-N-n-propyl pyridine carboxamide

6-chloro-2-N-n-propyl pyridine carboxamide

Cat. No. B8606414
M. Wt: 198.65 g/mol
InChI Key: YWCJGKJSWCUDHL-UHFFFAOYSA-N
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Patent
US05384305

Procedure details

6-chloropicolinic acid (3 g) and thionyl chloride (50 ml) was refluxed for one hour. The excess thionyl chloride was evaporated in vacuo and dichloromethane added to the residual picolinoyl chloride. This solution was poured into an excess of n-propylamine in dichloromethane. The solution was then washed with water, dried over anhydrous magnesium sulphate and the dichloromethane evaporated to give 6-chloro-2-N-n-propyl pyridine carboxamide (3 g) as a yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][CH:3]=1>S(Cl)(Cl)=O>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([NH:7][CH2:6][CH2:5][CH3:4])=[O:10])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was evaporated in vacuo and dichloromethane
ADDITION
Type
ADDITION
Details
added to the residual picolinoyl chloride
ADDITION
Type
ADDITION
Details
This solution was poured into an excess of n-propylamine in dichloromethane
WASH
Type
WASH
Details
The solution was then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the dichloromethane evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC(=N1)C(=O)NCCC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 158.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.